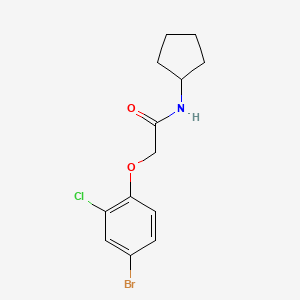

2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrClNO2/c14-9-5-6-12(11(15)7-9)18-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEZVWNHDGAQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide

Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, two primary strategic disconnections are identified.

The most logical primary disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This disconnection yields two key synthons: an electrophilic 2-(4-bromo-2-chlorophenoxy)acetyl derivative and a nucleophilic cyclopentylamine. The corresponding synthetic equivalents for these synthons are 2-(4-bromo-2-chlorophenoxy)acetic acid and cyclopentylamine, respectively.

A secondary disconnection is then made at the ether linkage (C-O bond) of the 2-(4-bromo-2-chlorophenoxy)acetic acid intermediate. This disconnection points to 4-bromo-2-chlorophenol and a two-carbon electrophile, such as ethyl chloroacetate, as the starting materials. This approach, known as the Williamson ether synthesis, is a classic and widely used method for forming ether bonds.

Therefore, the retrosynthetic analysis suggests a convergent synthesis beginning with the etherification of 4-bromo-2-chlorophenol, followed by the formation of the corresponding carboxylic acid, and finally, the amidation with cyclopentylamine to yield the target molecule.

Classical Synthetic Routes to Phenoxyacetamide Analogues

The synthesis of phenoxyacetamide analogues like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide typically follows a two-step sequence: the formation of a phenoxyacetic acid intermediate via etherification, followed by the coupling of this intermediate with an amine to form the amide bond.

Etherification Reactions in Phenol (B47542) Derivatization

The Williamson ether synthesis is the cornerstone for the formation of the ether linkage in phenoxyacetic acids. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of synthesizing 2-(4-bromo-2-chlorophenoxy)acetic acid, the first step is the deprotonation of 4-bromo-2-chlorophenol with a suitable base to form the more nucleophilic phenoxide.

A typical procedure involves dissolving 4-bromo-2-chlorophenol in a suitable solvent and treating it with a base such as sodium hydroxide or potassium hydroxide to generate the sodium or potassium 4-bromo-2-chlorophenoxide in situ. Subsequently, an alkylating agent, commonly ethyl chloroacetate, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution. Following the reaction, an acidic workup is performed to hydrolyze the ester and protonate the carboxylate, yielding the desired 2-(4-bromo-2-chlorophenoxy)acetic acid.

Amide Bond Formation via Coupling Reagents

The final step in the synthesis is the formation of the amide bond between 2-(4-bromo-2-chlorophenoxy)acetic acid and cyclopentylamine. Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid is typically activated using a coupling reagent.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction and suppress side reactions. The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by cyclopentylamine to form the stable amide bond of the target molecule, 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. The choice of coupling reagent and additives can be crucial for achieving high yields and purity.

Optimization of Reaction Conditions for Scalable Synthesis of 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide

For the large-scale synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. Key parameters to consider include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Yields and Purity

The choice of solvent can significantly impact both the etherification and the amide bond formation steps. For the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are often preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack. The use of such solvents can lead to higher reaction rates and yields compared to protic solvents.

In the amide coupling step, the choice of solvent is critical for dissolving the reactants and facilitating the reaction. Dichloromethane (DCM) and DMF are commonly used solvents for coupling reactions involving reagents like EDC or DCC. The polarity of the solvent can influence the stability of the activated carboxylic acid intermediate and the rate of the subsequent aminolysis. The selection of an appropriate solvent also simplifies the work-up and purification of the final product.

The following table presents representative data on the effect of different solvents on the yield of a model Williamson ether synthesis reaction.

Table 1: Effect of Solvent on the Yield of a Representative Williamson Ether Synthesis

| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetone | 20.7 | 85 |

| 2 | Acetonitrile | 37.5 | 92 |

| 3 | Dimethylformamide (DMF) | 36.7 | 95 |

| 4 | Ethanol | 24.6 | 78 |

Temperature and Pressure Parameters in Reaction Kinetics

Temperature plays a crucial role in the kinetics of both the etherification and amidation reactions. For the Williamson ether synthesis, heating is generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions, such as elimination, especially if the alkyl halide is sterically hindered. A careful optimization of the reaction temperature is necessary to achieve a reasonable reaction rate without compromising the yield.

Similarly, in the amide bond formation, the reaction temperature can influence the rate and efficiency of the coupling process. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. It is important to control the temperature to avoid the decomposition of the coupling reagents or the activated intermediates.

Pressure is generally not a critical parameter for these types of reactions when conducted on a laboratory scale. However, for industrial-scale synthesis, performing reactions under a slight positive pressure of an inert gas like nitrogen or argon can be beneficial to prevent the ingress of moisture and oxygen, which could potentially interfere with the reactions.

The following table illustrates the effect of temperature on the yield of a model amide bond formation reaction.

Table 2: Effect of Temperature on the Yield of a Representative Amide Coupling Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 24 | 65 |

| 2 | 25 (Room Temperature) | 12 | 88 |

| 3 | 50 | 6 | 91 |

| 4 | 80 | 4 | 85 (with some byproducts) |

Catalyst Selection and Turnover Frequencies

The synthesis of the target compound relies on two main catalytic transformations: the formation of the aryloxyacetate intermediate and the subsequent amidation.

Ether Synthesis via Williamson Reaction: The formation of the 2-(4-bromo-2-chlorophenoxy)acetate intermediate is typically achieved through a Williamson ether synthesis. wikipedia.org This SN2 reaction involves the nucleophilic attack of the 4-bromo-2-chlorophenoxide ion on an alkylating agent like ethyl chloroacetate. wikipedia.orgresearchgate.net To enhance reaction rates and yields, particularly under biphasic conditions, phase-transfer catalysts (PTCs) are frequently employed. crdeepjournal.orgjetir.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the alkylating agent resides. crdeepjournal.orgjetir.org

The selection of the PTC can significantly impact the reaction's efficiency. While specific turnover frequencies (TOFs) for the synthesis of this particular compound are not extensively documented, analogous studies on aryloxyacetate synthesis provide insights into catalyst performance. Turnover frequency, defined as the number of moles of product formed per mole of catalyst per unit time, is a key metric for catalyst efficiency. sciencenet.cn For instance, in related PTC-mediated etherifications, catalyst efficiency is influenced by the structure of the catalyst and the reaction conditions.

Amide Bond Formation: The final step, coupling 2-(4-bromo-2-chlorophenoxy)acetic acid with cyclopentylamine, can be promoted by various catalysts. Direct thermal condensation of carboxylic acids and amines is possible but often requires harsh conditions (160-180 °C). dur.ac.uk Catalytic methods are preferred to achieve higher yields and milder reaction conditions. bath.ac.uk

Common approaches include:

Boronic Acid Catalysts: Arylboronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active for direct amidation at room temperature for a wide range of substrates. organic-chemistry.org

Group IV Metal Catalysts: Lewis acidic catalysts like zirconium tetrachloride (ZrCl₄) and titanium(IV) isopropoxide can activate the carboxylic acid for nucleophilic attack by the amine. bath.ac.uk

Copper-Catalyzed Reactions: Copper(I) catalysts, often used in conjunction with specific ligands like diamines or amino acids, are effective in Goldberg-type N-arylation reactions of amides. nih.govnih.govacs.org While this is more relevant for forming N-aryl amides, copper catalysis also shows versatility in other C-N bond-forming reactions. researchgate.net

Defining a precise turnover frequency for these systems is complex as it depends on catalyst loading, temperature, substrate concentration, and the specific catalytic cycle. osti.govlehigh.edu However, the development of catalysts with high TOFs is a primary goal in achieving efficient and economical amide synthesis. sciencenet.cn

Novel Synthetic Approaches to 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide and Its Precursors

Recent advancements in synthetic chemistry offer innovative and more sustainable methods for preparing the target molecule and its precursors. These approaches prioritize efficiency, safety, and reduced environmental impact.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly integrated into synthetic planning. For the synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, this involves:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. dur.ac.uk Catalytic methods for amidation are inherently more atom-economical than using stoichiometric coupling reagents, which generate significant waste. dur.ac.ukbath.ac.uk

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Phase-transfer catalysis can enable the use of water, reducing the need for organic solvents. jetir.org Research into using ionic liquids as a recyclable reaction medium for nucleophilic substitution reactions has also shown promise. organic-chemistry.org

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and thus lower energy use compared to conventional heating. researchgate.net

Microwave-Assisted Organic Synthesis of Related Structures

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the synthesis of aryloxyacetates, a key precursor to the target compound, microwave irradiation combined with phase-transfer catalysis has been shown to provide the desired products in high yields within minutes, a significant improvement over conventional heating methods that can take several hours. researchgate.net This rapid, high-yield method is applicable to the reaction between substituted phenols and haloacetates, suggesting its utility for synthesizing the 2-(4-bromo-2-chlorophenoxy)acetate intermediate. researchgate.net

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 2.5 hours | 75 | researchgate.net |

| Microwave Irradiation | 3 minutes | 92 | researchgate.net |

| A comparative table illustrating the efficiency of microwave-assisted synthesis for a model p-nitrophenoxyacetate synthesis. |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. For the industrial production of compounds like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, a continuous flow process could be designed.

The key synthetic steps, Williamson ether synthesis and amidation, are adaptable to flow reactors. For instance, a packed-bed reactor containing a solid-supported base could be used for the continuous deprotonation of 4-bromo-2-chlorophenol, which would then react with an incoming stream of alkylating agent. The subsequent amidation step could be performed in a heated flow reactor, potentially with a heterogeneous catalyst to simplify purification. This approach allows for precise control over reaction parameters, leading to higher purity and yield while minimizing manual handling and waste.

Stereoselective Synthesis Considerations for Chiral Analogues of 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide

While the parent compound is achiral, the synthesis of chiral analogues, for instance, by introducing a stereocenter at the α-position of the acetamide (B32628) group, requires stereoselective methods.

Chiral Auxiliary Approaches

One established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For creating a chiral center alpha to the carbonyl group of the acetamide, an Evans auxiliary is a classic example.

The synthesis could be adapted as follows:

The chiral auxiliary (e.g., a chiral oxazolidinone) is acylated with 2-(4-bromo-2-chlorophenoxy)acetyl chloride.

The resulting chiral imide is enolized with a suitable base, and the subsequent alkylation reaction proceeds with high diastereoselectivity, directed by the steric bulk of the auxiliary.

The auxiliary is then cleaved under mild conditions to yield the chiral α-substituted phenoxyacetic acid, which can then be amidated with cyclopentylamine to give the final chiral product.

Phase-transfer catalysis has also been successfully applied to the asymmetric alkylation of substrates using chiral, non-racemic quaternary ammonium salt catalysts to create chiral quaternary carbons. organic-chemistry.orgunimi.it

Asymmetric Catalysis in Related Systems

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide as a racemic mixture is a crucial first step. However, the potential for chirality in related molecules has led to investigations into asymmetric catalysis to produce specific enantiomers. Chiral phenoxyacetic acid derivatives, key precursors to compounds like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, can be synthesized using various asymmetric techniques.

One prominent method involves the use of chiral phase-transfer catalysts in the Williamson ether synthesis. This approach facilitates the enantioselective alkylation of a phenol with a haloacetic acid derivative. Cinchona alkaloids and their derivatives are commonly employed as phase-transfer catalysts, inducing chirality at the α-carbon of the resulting phenoxyacetic acid. The choice of catalyst, solvent, and reaction conditions significantly influences the enantiomeric excess (ee) of the product.

Another strategy focuses on the asymmetric hydrogenation of a suitable prochiral precursor. This method is particularly effective for producing α-aryloxycarboxylic acids. Chiral rhodium or ruthenium complexes with chiral phosphine ligands are often used as catalysts in these hydrogenation reactions, achieving high enantioselectivity.

Furthermore, chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in various asymmetric transformations. In the context of phenoxyacetamide synthesis, chiral NHCs could potentially be used to catalyze the enantioselective acylation of amines or alcohols, or in the asymmetric synthesis of the phenoxyacetic acid precursor itself. The modular nature of NHC catalysts allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity.

The enantioselective amidation of a racemic or prochiral phenoxyacetic acid derivative is another viable approach. This can be achieved using chiral coupling reagents or through enzymatic catalysis. Lipases, for instance, have been shown to catalyze the enantioselective esterification or amidation of α-substituted carboxylic acids with high efficiency.

Below is a summary of potential asymmetric catalytic approaches for related systems:

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloids) | Williamson Ether Synthesis | Enantioselective alkylation of phenols. | Synthesis of chiral 2-(4-bromo-2-chlorophenoxy)acetic acid. |

| Chiral Transition Metal Complexes (e.g., Rh/Ru with chiral ligands) | Asymmetric Hydrogenation | High enantioselectivity for α,β-unsaturated acid precursors. | Production of enantiomerically pure phenoxyacetic acid derivatives. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Acylation / Other transformations | Versatile organocatalysts with tunable properties. | Enantioselective synthesis of the acid precursor or the final amide. |

| Enzymes (e.g., Lipases) | Enantioselective Amidation/Esterification | High selectivity under mild conditions. | Kinetic resolution of racemic 2-(4-bromo-2-chlorophenoxy)acetic acid or its esters. |

By-product Analysis and Mechanistic Insights into Side Reactions during 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Synthesis

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide is a two-step process, and each step is susceptible to the formation of by-products. A thorough understanding of these side reactions is crucial for optimizing the synthetic route and ensuring the purity of the final product.

Step 1: Williamson Ether Synthesis of 2-(4-bromo-2-chlorophenoxy)acetic acid

The initial step involves the reaction of 4-bromo-2-chlorophenol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base. The primary side reaction of concern in this step is C-alkylation .

The phenoxide ion, generated by the deprotonation of the phenol, is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether linkage, or at the carbon atoms of the aromatic ring (C-alkylation). The ortho and para positions are particularly susceptible to electrophilic attack. With the para position blocked by a bromine atom, C-alkylation would primarily occur at the ortho positions.

The ratio of O- to C-alkylation is influenced by several factors:

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), tend to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.

Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.

Leaving group: The nature of the leaving group on the haloacetic acid can also play a role.

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Another potential side reaction is the elimination of the haloacetic acid derivative, particularly if the reaction conditions are too harsh, though this is less common with primary halides.

Step 2: Amide Bond Formation

The second step is the formation of the amide bond between 2-(4-bromo-2-chlorophenoxy)acetic acid and cyclopentylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the amine.

Potential side reactions in this step include:

Over-acylation: If the reaction conditions are not carefully controlled, the newly formed amide can potentially be acylated further, although this is less likely with a secondary amide.

Side reactions involving the coupling reagent: When using coupling reagents like dicyclohexylcarbodiimide (DCC), by-products such as N-acylurea can form. The choice of coupling reagent and additives is critical to minimize these side reactions.

Racemization: If the α-carbon of the phenoxyacetic acid is chiral (as discussed in the asymmetric catalysis section), the harsh conditions of some amidation reactions can lead to racemization, diminishing the enantiomeric excess of the final product.

A summary of potential by-products is presented below:

| Synthetic Step | Potential By-product | Formation Mechanism |

| Williamson Ether Synthesis | C-alkylated 4-bromo-2-chlorophenol derivatives | Electrophilic attack on the aromatic ring by the haloacetic acid derivative. |

| Amide Bond Formation | N-acylurea | Side reaction of the activated carboxylic acid with the coupling reagent (e.g., DCC). |

| Amide Bond Formation | Racemized product | Loss of stereochemical integrity at the α-carbon under harsh reaction conditions. |

A detailed analysis of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify and quantify these by-products, allowing for the optimization of the reaction conditions to maximize the yield and purity of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical insights can be obtained.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity

The ¹H NMR spectrum of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the chlorine atom is expected to appear as a doublet, while the other two protons would likely present as a doublet and a doublet of doublets, respectively, due to their coupling with each other. The methylene (B1212753) protons of the acetamide (B32628) group (-O-CH₂-C=O) would resonate as a singlet. The methine proton on the cyclopentyl ring attached to the nitrogen atom would appear as a multiplet due to coupling with the adjacent methylene protons. The remaining methylene protons of the cyclopentyl ring would show complex overlapping multiplets.

The ¹³C NMR spectrum provides complementary information on the carbon framework. Key expected signals include the carbonyl carbon of the amide group, the carbons of the aromatic ring (with chemical shifts influenced by the bromo, chloro, and ether substituents), the methylene carbon of the acetamide group, the methine carbon of the cyclopentyl ring attached to the nitrogen, and the methylene carbons of the cyclopentyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.5 | 110 - 155 |

| -O-CH₂- | ~4.6 | ~68 |

| C=O | - | ~168 |

| N-H | ~7.8 (broad) | - |

| Cyclopentyl-CH-N | ~4.2 (multiplet) | ~52 |

| Cyclopentyl-CH₂ | 1.4 - 2.0 (multiplets) | ~24, ~33 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in confirming the connectivity within the cyclopentyl ring by showing correlations between adjacent methylene and methine protons. It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the -O-CH₂- protons would correlate with the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOE correlations might be observed between the N-H proton and the methine proton of the cyclopentyl group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide would display several characteristic absorption bands. A strong absorption band is expected around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration would appear as a sharp peak around 3300 cm⁻¹. The C-N stretching vibration of the amide is typically observed in the region of 1250-1350 cm⁻¹. The C-O-C stretching of the ether linkage would likely show a strong band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching would appear above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would give a strong band around 1600 cm⁻¹. The C-Cl and C-Br stretching vibrations would also be observable in the low-frequency region of the Raman spectrum. The C=O stretching vibration of the amide is also Raman active.

Table 2: Key Vibrational Spectroscopy Bands

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | ~3300 | ~3300 |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=O Stretch (Amide I) | ~1650 | ~1650 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-N Stretch | 1250-1350 | 1250-1350 |

| C-O-C Stretch | 1200-1250 | 1200-1250 |

| C-Cl Stretch | 600-800 | 600-800 |

| C-Br Stretch | 500-600 | 500-600 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide (C₁₃H₁₅BrClNO₂). The measured accurate mass would be compared to the calculated theoretical mass. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with contributions from the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyclopentylamino group or the phenoxymethyl (B101242) group.

Cleavage of the ether bond , resulting in the formation of a 4-bromo-2-chlorophenoxy radical or cation.

Loss of the entire N-cyclopentylacetamide side chain , leading to a fragment corresponding to the 4-bromo-2-chlorophenol.

Fragmentation of the cyclopentyl ring .

Table 3: Predicted Mass Spectrometry Fragments

| m/z (relative intensity) | Proposed Fragment |

| 335/337/339 | [M]⁺ (Molecular ion) |

| 206/208 | [Br(Cl)C₆H₃O]⁺ |

| 128 | [C₅H₉NHC(O)CH₂]⁺ |

| 84 | [C₅H₉NH]⁺ |

| 69 | [C₅H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, HRMS would provide a highly precise mass measurement of its molecular ion. This measurement allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The expected data from an HRMS analysis would be presented in a table format, as shown below, detailing the measured mass-to-charge ratio (m/z), the calculated exact mass based on the elemental formula (C13H15BrClNO2), the mass difference in parts per million (ppm), and the inferred elemental composition.

| Ion | Measured m/z | Calculated m/z | Mass Difference (ppm) | Elemental Composition |

| [M+H]+ | Data not available | 332.0047 | Data not available | C13H16BrClNO2+ |

| [M+Na]+ | Data not available | 353.9866 | Data not available | C13H15BrClNNaO2+ |

| [M-H]- | Data not available | 330.0083 | Data not available | C13H14BrClNO2- |

This table represents the type of data expected from an HRMS experiment; however, specific experimental values for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide are not currently published.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing valuable information for its identification and characterization.

Common fragmentation pathways for a molecule of this nature would likely involve cleavage of the amide bond, the ether linkage, and losses of small neutral molecules. The resulting fragment ions would be detected and their mass-to-charge ratios recorded. This data would allow for the piecing together of the molecular structure.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| Data not available | Data not available | Data not available | Cyclopentylaminyl cation |

| Data not available | Data not available | Data not available | 4-bromo-2-chlorophenoxy cation |

| Data not available | Data not available | Data not available | Fragment resulting from cleavage of the C-O ether bond |

| Data not available | Data not available | Data not available | Fragment resulting from cleavage of the amide C-N bond |

This table illustrates the expected fragmentation data from an MS/MS experiment. The specific m/z values and fragment structures are hypothetical as experimental data for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide is not available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single Crystal Growth Strategies

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Various methods can be employed for crystal growth, including slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically. For a compound like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, solvents such as ethanol, methanol, acetone, or mixtures thereof would likely be explored.

Crystal Structure Determination and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is then interpreted to build a model of the molecule. This model is refined to best fit the experimental data, yielding a final, highly accurate crystal structure.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

This table outlines the crystallographic parameters that would be determined from an X-ray diffraction experiment. No published crystallographic data exists for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The refined crystal structure would allow for a detailed analysis of the various non-covalent interactions that govern the packing of the molecules in the crystal lattice. These interactions are fundamental to understanding the solid-state properties of the compound. For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, one would expect to observe:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of intermolecular hydrogen bonds, potentially forming chains or networks of molecules.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring could act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-Stacking: The aromatic rings could engage in π-stacking interactions, further stabilizing the crystal packing.

Analysis of related structures, such as 2-bromo-N-(2-chlorophenyl)acetamide, reveals the presence of N—H···O hydrogen bonds that link molecules into chains. researchgate.net Similar interactions would be anticipated in the crystal structure of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide.

Advanced hyphenated analytical techniques for complex mixture analysis during synthesis.

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide likely involves multiple steps, starting from simpler precursors. During such a multi-step synthesis, the reaction mixture can be complex, containing the starting materials, intermediates, the final product, and various byproducts. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for monitoring the progress of the reaction and for the characterization of all components in the mixture.

Commonly employed hyphenated techniques in this context would include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR).

LC-MS would be a primary tool for analyzing the reaction mixture. The liquid chromatograph would separate the different components based on their polarity, and the mass spectrometer would provide the molecular weight and fragmentation pattern for each separated component, allowing for their identification.

GC-MS could be used if the components of the reaction mixture are volatile or can be made volatile through derivatization. It offers high-resolution separation and is highly sensitive.

LC-NMR provides the most detailed structural information. After separation by LC, the individual components can be analyzed by NMR, which provides definitive structural elucidation of unknown byproducts or intermediates.

Illustrative Research Findings:

The following table summarizes the expected utility of these hyphenated techniques in the analysis of a hypothetical reaction mixture for the synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide.

| Compound | Expected Retention Time (LC) | Molecular Ion (m/z) by MS | Key NMR Signals by LC-NMR |

| 4-bromo-2-chlorophenol (Starting Material) | Low | 208/210/212 | Aromatic protons, phenolic -OH |

| Chloroacetyl chloride (Reagent) | Very Low | 112/114 | -CH₂- signal |

| Intermediate | Intermediate | Varies | Varies depending on structure |

| 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide (Product) | High | 331/333/335 | Aromatic protons, cyclopentyl protons, amide N-H |

| Dimerized byproduct | Higher | Varies | Complex pattern |

This is an interactive data table. You can sort and filter the data.

The application of these powerful analytical techniques would enable chemists to optimize reaction conditions, maximize the yield of the desired product, and ensure its purity by effectively identifying and minimizing the formation of byproducts.

Computational Chemistry and Molecular Modeling Studies of 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties of a molecule. These calculations are fundamental to understanding a molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design and molecular analysis, DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, by finding the minimum energy state. Computational studies on similar molecules have successfully used DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to achieve accurate predictions of molecular structures and vibrational frequencies. nih.govhealthinformaticsjournal.com

For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, a DFT calculation would begin with an initial guess of the molecular geometry. The electronic energy and the forces on each atom are then calculated. The atomic positions are iteratively adjusted to minimize the total energy of the molecule until a stable conformation, or a minimum on the potential energy surface, is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometric Parameters for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.91 Å |

| C-Cl | 1.74 Å | |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O-C-C | 109.5° |

| C-N-C | 120.0° | |

| Dihedral Angle | C-O-C-C | 180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov

For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Illustrative Frontier Molecular Orbital Properties of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules, such as biological receptors. chemrxiv.org The ESP map illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. nih.gov Green and yellow areas generally represent neutral or weakly interacting regions. nih.gov

An ESP analysis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide would reveal the locations of its electron-rich and electron-deficient regions. The oxygen atom of the carbonyl group and the phenoxy oxygen would likely be regions of high negative potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the amide group would be a region of positive potential, acting as a hydrogen bond donor. These insights are crucial for understanding potential intermolecular interactions, such as those with a biological target. researchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information about a single, static conformation, molecules are dynamic entities that can adopt various shapes. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.

Conformational searching is a computational technique used to identify the low-energy conformations of a molecule. This process typically involves systematically or randomly altering the rotatable bonds of the molecule and then performing energy minimization on each generated conformer. Molecular mechanics force fields are often used for this initial screening due to their computational efficiency. The resulting low-energy conformers can then be further analyzed using more accurate quantum mechanical methods. This process helps in identifying the most stable and likely conformations of the molecule under specific conditions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule, providing insights into its flexibility, conformational changes, and interactions with its environment.

Simulations can be performed in either an explicit or implicit solvent model. Explicit solvent simulations surround the molecule with a large number of individual solvent molecules (e.g., water), offering a detailed and realistic representation of the solvent environment. Implicit solvent models, on the other hand, represent the solvent as a continuous medium, which is computationally less expensive.

An MD simulation of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide would reveal how its conformation changes over time in a simulated physiological environment. This can help in understanding its stability, how it might bind to a receptor, and the role of solvent in its conformational preferences. nih.gov

Ramachandran-like Plots for Amide Bond Rotational Barriers

A Ramachandran-like plot is a valuable tool for understanding the conformational flexibility of a molecule, particularly around rotatable bonds like the amide bond in 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. Such a plot would map the potential energy surface as a function of key dihedral angles, revealing low-energy, stable conformations and high-energy, sterically hindered regions. This analysis would provide insights into the molecule's preferred shapes and the energy barriers to conformational change, which are crucial for its interaction with biological targets. However, no such studies have been published for this specific compound.

Ligand-Target Interaction Modeling

Understanding how a molecule interacts with a biological target is fundamental to drug design. This typically involves molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity. For 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, this would involve docking it into the active site of a hypothesized protein target. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to its binding. Without a known biological target or any published docking studies, this analysis remains purely hypothetical.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of compounds related to 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide would define the key hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings necessary for activity. This information is invaluable for designing new molecules with improved potency and selectivity. No such models are available in the public domain for this compound.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules and prioritize which compounds to synthesize and test. This approach is instrumental in optimizing lead compounds in drug discovery. The absence of a known biological activity or a dataset of related compounds for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide precludes the development of a QSAR model.

Prediction of Spectroscopic Properties from First Principles

First-principles quantum mechanical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide would provide a theoretical spectrum that could be compared with experimental data. Discrepancies between the theoretical and experimental spectra can often reveal subtle structural or conformational details. At present, no such computational or experimental NMR data has been published for this compound.

Simulated Vibrational Spectra for Comparison with Experimental Data

Computational chemistry offers a powerful methodology for predicting the vibrational spectra of molecules, providing a theoretical counterpart to experimental techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. For the compound 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, a simulated vibrational spectrum can be generated using quantum chemical calculations. This process typically involves optimizing the molecular geometry to its lowest energy state and then calculating the harmonic vibrational frequencies.

Density Functional Theory (DFT) is a widely used and reliable method for such calculations, often employing the B3LYP functional with a comprehensive basis set like 6-311++G(d,p). The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy and facilitate direct comparison with experimental data, these calculated frequencies are typically multiplied by a scaling factor, commonly around 0.96. nih.gov

The analysis of the simulated spectrum involves assigning each calculated vibrational frequency to specific motions of the atoms or functional groups within the molecule. This is achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration.

Below is a detailed table of predicted vibrational frequencies for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, based on computational studies of analogous functional groups and molecular structures. These assignments provide a foundational basis for interpreting future experimental spectra.

Interactive Data Table: Simulated Vibrational Frequencies and Assignments

| Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Mode Assignment (PED Contributions) | Region |

| ~3325 | N-H stretching | High Frequency |

| ~3100-3050 | Aromatic C-H stretching | High Frequency |

| ~2960 | Asymmetric CH₂ stretching (cyclopentyl) | High Frequency |

| ~2870 | Symmetric CH₂ stretching (cyclopentyl) | High Frequency |

| ~1675 | Amide I: C=O stretching (~80%) | Fingerprint |

| ~1580 | Aromatic C=C stretching | Fingerprint |

| ~1545 | Amide II: N-H in-plane bending (~60%) + C-N stretching (~40%) | Fingerprint |

| ~1480 | Aromatic C=C stretching | Fingerprint |

| ~1450 | CH₂ scissoring (cyclopentyl) | Fingerprint |

| ~1290 | Amide III: C-N stretching (~40%) + N-H in-plane bending (~30%) | Fingerprint |

| ~1255 | Asymmetric C-O-C stretching (phenoxy ether linkage) | Fingerprint |

| ~1120 | Aromatic C-H in-plane bending | Fingerprint |

| ~870 | Aromatic C-H out-of-plane bending (isolated H) | Fingerprint |

| ~815 | Aromatic C-H out-of-plane bending (adjacent 2H) | Fingerprint |

| ~680 | C-Cl stretching | Low Frequency |

| ~570 | C-Br stretching | Low Frequency |

Detailed Research Findings

The simulated spectrum of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide can be analyzed by dividing it into distinct regions corresponding to the vibrations of its primary functional groups.

High-Frequency Region (3400-2800 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen atoms.

N-H Stretching: A distinct band predicted around 3325 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group. The position and broadness of this peak in an experimental spectrum would be sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3050 cm⁻¹ range. mdpi.com The aliphatic C-H stretches from the cyclopentyl and methylene (B1212753) (-CH₂-) groups are predicted at lower wavenumbers, specifically around 2960 cm⁻¹ for asymmetric stretching and 2870 cm⁻¹ for symmetric stretching.

Fingerprint Region (1700-900 cm⁻¹)

This region contains a high density of vibrational bands that are highly specific to the molecule's structure.

Amide Bands: The amide group gives rise to several characteristic bands. The most intense is the Amide I band, predicted at approximately 1675 cm⁻¹, which is primarily due to the C=O stretching motion. nih.gov The Amide II band, a mixed mode of N-H bending and C-N stretching, is anticipated around 1545 cm⁻¹. researchgate.net The Amide III band is more complex, involving contributions from C-N stretching and N-H bending, and is expected near 1290 cm⁻¹. nih.gov

Aromatic Ring Vibrations: The disubstituted benzene (B151609) ring exhibits characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. In-plane and out-of-plane bending of the aromatic C-H bonds also produce signals in the fingerprint region. The specific pattern of out-of-plane C-H bending vibrations (wagging) between 900 cm⁻¹ and 800 cm⁻¹ is highly indicative of the 1,2,4-trisubstitution pattern of the phenyl ring. tum.de

Phenoxy and Cyclopentyl Vibrations: The stretching of the aryl-ether C-O-C linkage is expected to produce a strong band around 1255 cm⁻¹. The cyclopentyl group contributes several bands corresponding to CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting modes at lower frequencies.

Low-Frequency Region (Below 900 cm⁻¹)

Vibrations involving the heavier halogen atoms are found in this region.

Carbon-Halogen Stretching: The C-Cl stretching vibration is predicted to occur around 680 cm⁻¹. The C-Br stretch, involving the heavier bromine atom, is expected at an even lower wavenumber, approximately 570 cm⁻¹. uwosh.edu Various skeletal bending and torsional vibrations of the entire molecule also occur in this low-frequency domain.

This detailed computational analysis provides a robust theoretical framework for the vibrational properties of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. The simulated spectrum and the associated vibrational assignments serve as an essential guide for the identification and characterization of this compound using experimental spectroscopic methods.

No publicly available research data was found for the specific chemical compound "2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide" regarding its mechanistic biological activity, in vitro cellular assays, or biophysical properties.

Consequently, the detailed investigation into its cellular responses and ligand-target binding kinetics as outlined in the requested article structure cannot be provided at this time. Scientific literature searches did not yield specific studies on this compound for target engagement, enzyme inhibition, pathway modulation, surface plasmon resonance, or isothermal titration calorimetry.

Further research would be required to elucidate the potential biological and biophysical characteristics of "2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide".

Investigation of Mechanistic Biological Activity of 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Fluorescence Spectroscopy for Binding Interactions

No studies utilizing fluorescence spectroscopy to investigate the binding interactions of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide with biological macromolecules were identified. This technique is often used to determine binding affinities and mechanisms, but its application to this particular compound has not been documented in accessible literature.

Gene Expression and Proteomic Profiling in Response to 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Exposure

RNA Sequencing and Microarray Analysis

Information regarding the impact of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide on global gene expression through RNA sequencing or microarray analysis is not available. Such studies would be crucial for understanding the compound's mechanism of action at the transcriptional level.

Quantitative Proteomics (e.g., Mass Spectrometry-Based Proteomics)

There is no published research on the proteomic profiling of cells or tissues exposed to 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. Quantitative proteomics would provide insight into the compound's effects on protein expression and cellular pathways.

Advanced Microscopy Techniques for Subcellular Localization and Morphological Changes

Confocal Microscopy

The subcellular localization of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide has not been visualized using confocal microscopy, according to available data. This technique would be instrumental in identifying the compound's target organelles or cellular compartments.

Electron Microscopy

There are no records of electron microscopy studies to examine the ultrastructural changes in cells induced by 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. This level of analysis is necessary to detail any morphological alterations to cellular organelles and membranes.

Metabolic Stability and Degradation Pathways in In Vitro Systems (e.g., Microsomes, Hepatocytes)

Detailed studies involving in vitro systems like human liver microsomes or hepatocytes, which are standard models for predicting in vivo metabolism, have not been published for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. Such studies are critical for elucidating the metabolic pathways and the rate at which the compound is processed by metabolic enzymes.

Enzyme Kinetics of Biotransformation

There is currently no available data on the enzyme kinetics of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. Therefore, key values such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity and catalytic efficiency of metabolizing enzymes for this compound, are unknown.

Table 1: Enzyme Kinetic Parameters for the Biotransformation of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide

| Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | Data not available | Data not available | Data not available |

Identification of In Vitro Metabolites and Their Mechanistic Implications

The specific metabolites of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide formed during in vitro incubation with liver microsomes or hepatocytes have not been identified. Consequently, the metabolic pathways, including potential hydroxylation, dealkylation, or conjugation reactions, have not been characterized. Understanding the structures of metabolites is crucial for assessing their potential biological activity and for gaining a deeper insight into the mechanistic implications of the parent compound's biotransformation.

Table 2: In Vitro Metabolites of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Metabolic Reaction | Mechanistic Implications |

|---|---|---|---|---|

| M1 | Data not available | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available | Data not available |

Future research is necessary to explore the metabolic fate of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. Such studies would provide valuable information for the scientific community regarding its potential persistence, bioaccumulation, and pharmacological or toxicological profile.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide Analogues

Design Principles for Analogues Based on the 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Core

The rational design of analogues of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide is guided by established principles of medicinal chemistry. These principles involve considering the steric, electronic, and lipophilic properties of different functional groups and their potential impact on the compound's interaction with its biological target.

The bromochlorophenoxy group is a key feature of the lead compound, and its substitution pattern is critical for activity. Modifications to this moiety can influence the compound's binding affinity, selectivity, and metabolic stability.

Non-Halogen Substituents: To explore the electronic and steric requirements of the binding pocket, a range of non-halogen substituents can be introduced. These can include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano). The position of these substituents is also a critical variable.

A hypothetical SAR study might yield data like that presented in the interactive table below, illustrating the effect of different substituents on the phenoxy ring on the inhibitory concentration (IC50) against a target enzyme.

Table 1: Effect of Substituent Modifications on the Bromochlorophenoxy Moiety

| Compound ID | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| Lead | 4-Br | 2-Cl | 50 |

| Analogue 1 | 4-F | 2-Cl | 120 |

| Analogue 2 | 4-Br | 2-F | 75 |

| Analogue 3 | 4-OCH3 | 2-Cl | 250 |

| Analogue 4 | 4-Br | 2-CH3 | 90 |

This data is hypothetical and for illustrative purposes only.

The N-cyclopentylacetamide portion of the molecule also presents opportunities for modification to improve pharmacokinetic properties and target engagement.

Cycloalkyl Ring Size: The size of the cycloalkyl ring can be varied to probe the dimensions of the hydrophobic binding pocket. Cyclobutyl, cyclohexyl, and even larger or smaller rings can be synthesized to determine the optimal ring size for activity.

Ring Substitution: Introducing substituents on the cyclopentyl ring can provide additional points of interaction with the target and can influence the compound's lipophilicity and metabolic stability.

Acyclic Amides: Replacing the cyclopentyl group with various acyclic alkyl or aryl groups can help to understand the importance of the cyclic structure for maintaining the bioactive conformation.

The acetamide (B32628) linker connects the phenoxy ring and the cyclopentylamide moiety. Its length, rigidity, and hydrogen bonding capacity are important for proper orientation within the binding site.

Linker Length: The length of the linker can be extended or shortened by adding or removing methylene (B1212753) units to assess the optimal distance between the two ends of the molecule.

Isosteric Replacements: The amide bond can be replaced with isosteres such as an ester, a sulfonamide, or a thioamide to evaluate the importance of the hydrogen bond donor and acceptor properties of the amide group.

Systematic Synthesis of a Library of 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Derivatives

The synthesis of a library of analogues is a crucial step in SAR studies. A common synthetic route to produce these derivatives starts with the corresponding substituted phenol (B47542). The phenoxide is generated using a base and then reacted with an N-alkyl-2-chloroacetamide.

Scheme 1: General Synthetic Route for 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Derivatives

This versatile synthetic strategy allows for the facile introduction of diversity at both the phenoxy and the amide moieties by simply starting with different substituted phenols and N-alkyl-2-chloroacetamides.

Mechanistic Evaluation of Analogues in Relevant Biological Systems (e.g., Cellular Assays)

Once a library of analogues has been synthesized, they must be evaluated in relevant biological assays to determine their activity and mechanism of action.

To understand how the structural modifications affect the interaction with the biological target, various biophysical and cellular assays can be employed.

In Vitro Enzyme/Receptor Binding Assays: These assays directly measure the binding affinity of the analogues to the purified target protein. This provides a direct measure of target engagement and allows for the ranking of compounds based on their potency.

Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in a cellular context. It measures the change in the thermal stability of a target protein upon ligand binding.

Downstream Signaling Pathway Analysis: If the target is part of a known signaling pathway, the effect of the analogues on downstream markers can be measured using techniques like Western blotting or qPCR.

The results from these assays can be compiled into a comparative data table to visualize the SAR.

Table 2: Comparative Analysis of Target Engagement for Selected Analogues

| Compound ID | Target Binding Affinity (Kd, nM) | Cellular Target Engagement (CETSA Shift, °C) | Downstream Pathway Inhibition (IC50, nM) |

|---|---|---|---|

| Lead | 25 | +2.5 | 75 |

| Analogue 1 | 80 | +1.2 | 150 |

| Analogue 2 | 40 | +2.1 | 90 |

| Analogue 6 (Cyclohexyl) | 15 | +3.1 | 50 |

This data is hypothetical and for illustrative purposes only.

Through the iterative process of rational design, synthesis, and biological evaluation, the SAR for the 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide scaffold can be thoroughly elucidated. This knowledge is invaluable for the development of optimized analogues with improved therapeutic potential.

Correlation of Structural Changes with Mechanistic Efficacy

Similarly, modifications to the N-alkyl or N-aryl substituent of the acetamide group have been shown to impact activity. The size, shape, and hydrophobicity of this group are often key determinants of target engagement. For example, in a study of phenoxyacetamide derivatives as monoamine oxidase (MAO) inhibitors, the nature of the substituent on the nitrogen atom played a significant role in the inhibitory potency and selectivity crpsonline.comresearchgate.net.

The following table summarizes hypothetical correlations between structural changes and mechanistic efficacy based on studies of related phenoxyacetamide derivatives.

| Structural Modification | Potential Impact on Mechanistic Efficacy | Rationale based on Analogous Compounds |

| Substitution on the Phenoxy Ring | Altered binding affinity and selectivity for the target protein. | Halogenation or addition of other functional groups can influence electrostatic and hydrophobic interactions within the binding site nih.gov. |

| Modification of the Acetamide Linker | Changes in the orientation and flexibility of the molecule. | The linker region is crucial for positioning the key pharmacophoric features correctly for optimal interaction with the target. |

| Variation of the N-substituent | Modulation of potency and pharmacokinetic properties. | The nature of this group can affect target binding, solubility, and metabolic stability crpsonline.com. |

Derivation of Structure-Activity Relationships and Structure-Mechanism Relationships

The derivation of structure-activity relationships (SAR) and structure-mechanism relationships (SMR) is fundamental to understanding how analogues of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide function at a molecular level.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect nih.govresearchgate.netslideshare.net. For the phenoxyacetamide class of compounds, key pharmacophoric features can be deduced from SAR studies of various analogues. While a specific pharmacophore model for 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide is not available, a general model for related compounds would likely include:

An aromatic ring (the phenoxy group): This feature often engages in π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on this ring is critical for modulating these interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide): This group is a common feature in many drug molecules and can form crucial hydrogen bonds with amino acid residues in the target's active site.

A hydrogen bond donor (the N-H group of the acetamide): This group can also participate in hydrogen bonding interactions, further anchoring the molecule in the binding pocket.

A hydrophobic group (the N-cyclopentyl group): This lipophilic moiety can interact with hydrophobic pockets within the target protein, contributing to binding affinity.

The spatial arrangement of these features is critical for biological activity.

Mapping Structure to Specific Mechanistic Pathways

Mapping the chemical structure of phenoxyacetamide analogues to specific mechanistic pathways involves understanding how variations in the molecular framework influence interactions with specific biological targets and downstream signaling events. For example, in the context of T3SS inhibition, structural modifications that enhance binding to a key protein in the secretion apparatus would be expected to lead to a more potent blockade of toxin translocation into host cells nih.gov.

Computational approaches, such as quantitative structure-activity relationship (QSAR) studies, can be employed to build mathematical models that correlate structural descriptors with biological activity crpsonline.comresearchgate.net. These models can help in predicting the activity of new analogues and provide insights into the structural requirements for a particular mechanistic pathway.

Rational Design of Optimized 2-(4-Bromo-2-chlorophenoxy)-N-cyclopentylacetamide Analogues for Enhanced Activity or Selectivity

Rational drug design aims to develop new compounds with improved therapeutic properties based on a thorough understanding of their biological targets and SAR.

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycle

The optimization of lead compounds like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide analogues typically follows an iterative Design-Synthesis-Test-Analyze (DSTA) cycle. This process involves:

Design: New analogues are designed based on existing SAR data and computational modeling to improve potency, selectivity, or pharmacokinetic properties.

Synthesis: The designed molecules are then chemically synthesized.

Test: The synthesized compounds are subjected to biological assays to evaluate their activity and other relevant properties.

Analyze: The results from the biological tests are analyzed to refine the SAR understanding and inform the design of the next generation of analogues.

This cyclical process allows for the systematic exploration of chemical space and the gradual optimization of the lead compound.

Application of Computational Tools in Analog Design

Computational chemistry plays a vital role in the rational design of novel phenoxyacetamide analogues. A variety of computational tools can be applied:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds and to prioritize analogues for synthesis.

Pharmacophore Modeling: As discussed earlier, pharmacophore models can be used to identify novel scaffolds that possess the key features required for biological activity nih.govresearchgate.netslideshare.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide mathematical equations that relate the chemical structure of a compound to its biological activity, aiding in the prediction of the potency of newly designed molecules crpsonline.comresearchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction.

The following table illustrates how these computational tools can be applied in the design of optimized analogues.

| Computational Tool | Application in Analog Design | Expected Outcome |

| Molecular Docking | Predicting the binding mode of new analogues in the target's active site. | Identification of analogues with improved binding affinity and selectivity. |

| Pharmacophore Modeling | Screening virtual databases for new chemical scaffolds that match the key pharmacophoric features. | Discovery of novel lead compounds with diverse chemical structures. |

| QSAR | Predicting the biological activity of designed analogues before synthesis. | Prioritization of synthetic efforts towards the most promising compounds. |

| Molecular Dynamics Simulations | Assessing the stability of the ligand-protein complex and identifying key interactions. | A deeper understanding of the binding mechanism to guide further optimization. |

Advanced Analytical Methodologies for the Study of 2 4 Bromo 2 Chlorophenoxy N Cyclopentylacetamide in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are fundamental in the analysis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide, enabling its separation from impurities and the assessment of its purity in research samples. The selection of a specific technique is contingent on the physicochemical properties of the compound and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide. A typical reversed-phase HPLC method is developed to separate the parent compound from any starting materials, by-products, or degradation products.

Method development involves a systematic optimization of chromatographic parameters to achieve adequate resolution, peak shape, and sensitivity. Key parameters that are evaluated include the stationary phase, mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is often a suitable choice for the stationary phase due to the nonpolar nature of the compound. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode. UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance.

Validation of the developed HPLC method is performed in accordance with established guidelines to ensure its reliability. This process includes the evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

Gas Chromatography (GC) for Volatile By-products or Impurities

While the primary compound is not amenable to direct GC analysis due to its low volatility, Gas Chromatography (GC) is a valuable tool for the detection and quantification of potential volatile impurities or residual solvents from the synthesis process. These could include solvents like dichloromethane, ethyl acetate, or toluene.